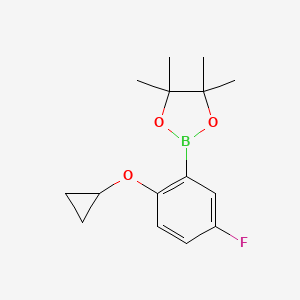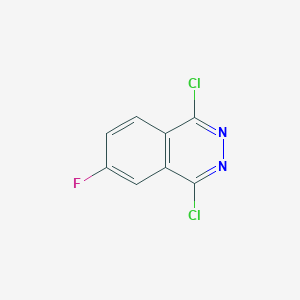
1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-one
Descripción general
Descripción
1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-one, also known as 5-Fluoropyridin-2-ylmethyl-1-one, is an organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a sweet odor and a boiling point of 103 °C. Its molecular formula is C6H7FO and its molecular weight is 118.12 g/mol. 5-Fluoropyridin-2-ylmethyl-1-one is a versatile compound that can be used as a reagent for the synthesis of various compounds, as a catalyst for reactions, and as a substrate for enzymes. In addition, its properties make it suitable for use in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-onedin-2-ylmethyl-1-one is a versatile compound that has a wide range of applications in scientific research. It is used as a reagent for the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. It is also used as a catalyst for a variety of reactions, such as the Knoevenagel condensation and the Diels-Alder reaction. In addition, it is used as a substrate for various enzymes, such as cytochrome P450 and aldehyde oxidase.
Mecanismo De Acción
- Lemborexant does not interact with GABA receptors (unlike benzodiazepines or Z-drugs). Instead, it acts as a dual antagonist of OX1 and OX2 receptors .
Target of Action
- Lemborexant selectively antagonizes both orexin receptor subtypes, OX1 and OX2 . Orexin receptors play a crucial role in regulating wakefulness, arousal, and sleep-wake cycles. By blocking these receptors, lemborexant promotes sleep onset and maintenance.
Mode of Action
Pharmacokinetics
- Lemborexant is orally administered and absorbed. It has a long elimination half-life (17 to 55 hours). Lemborexant undergoes hepatic metabolism. Elimination occurs primarily via urine and feces .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-onedin-2-ylmethyl-1-one is a versatile compound that can be used in a variety of lab experiments. Its advantages include its low boiling point, low volatility, and low toxicity. Its limitations include its sensitivity to light and air, as well as its potential to react with other compounds.
Direcciones Futuras
Given the wide range of applications of 1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-onedin-2-ylmethyl-1-one, there are many potential future directions for research. These include further exploration of its potential biochemical and physiological effects, as well as its potential use as a reagent for the synthesis of novel compounds and as a substrate for enzymes. In addition, further research is needed to explore its potential as a catalyst for reactions and its potential use in drug development. Finally, further research is needed to explore its potential use in the development of new materials and technologies.
Análisis Bioquímico
Biochemical Properties
1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the fluorine atom in the pyridine ring enhances its electron-withdrawing properties, making it a potent inhibitor of certain enzymes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to the inhibition of their catalytic activity, thereby affecting the metabolism of other substrates .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis. Additionally, it has been found to impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound’s fluorine atom enhances its binding affinity to target proteins, allowing it to inhibit or activate their functions. For example, it can bind to the active site of enzymes, leading to competitive inhibition. This interaction can result in the downregulation of enzymatic activity and subsequent changes in cellular processes. Furthermore, the compound’s ability to modulate gene expression is linked to its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation can occur in the presence of certain environmental factors such as light and temperature. Long-term exposure to the compound has been associated with sustained alterations in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as the inhibition of tumor growth and modulation of immune responses. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the compound’s biotransformation into active metabolites, which can further participate in biochemical reactions. The compound’s metabolism also involves conjugation reactions with cofactors such as glutathione, leading to the formation of water-soluble metabolites that are excreted from the body. These metabolic processes are essential for the compound’s detoxification and elimination .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein, which regulate its intracellular concentration. Additionally, binding proteins in the blood can facilitate the compound’s distribution to various tissues, influencing its bioavailability and therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals. This localization allows the compound to interact with key biomolecules within these organelles, thereby modulating their functions and contributing to its overall biological effects .
Propiedades
IUPAC Name |
1-(5-fluoropyridin-2-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-6(2)9(12)8-4-3-7(10)5-11-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVRXRQWTDFBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


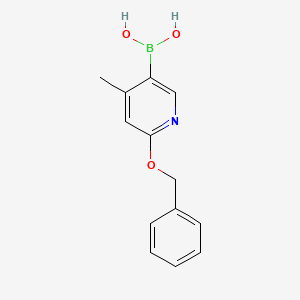
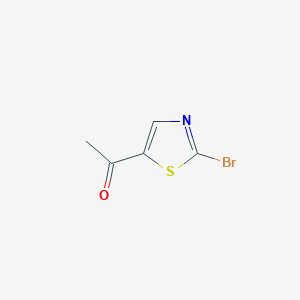
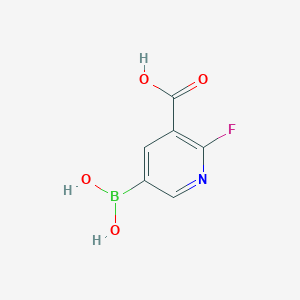
![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)

![1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole](/img/structure/B1527650.png)
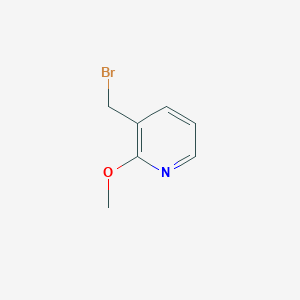

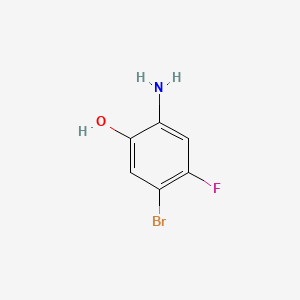
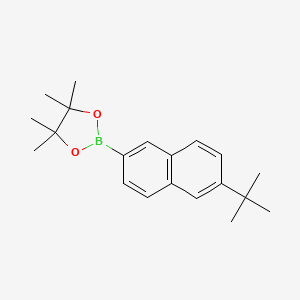

![Furo[3,2-c]pyridin-2-ylmethanol](/img/structure/B1527659.png)
